molecular formula C9H14Cl2N6O2 B1678935 Nimustine hydrochloride CAS No. 55661-38-6

Nimustine hydrochloride

Katalognummer B1678935
CAS-Nummer: 55661-38-6
Molekulargewicht: 309.15 g/mol
InChI-Schlüssel: KPMKNHGAPDCYLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nimustine, also known as ACNU, is a nitrosourea alkylating agent . It is used to treat malignant brain tumors and has proven to be rather effective . The hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity, alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death .


Molecular Structure Analysis

The molecular formula of Nimustine hydrochloride is C9H13ClN6O2 . Its molecular weight is 272.69 g/mol . The InChI key is KPMKNHGAPDCYLP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Nimustine is not a simple alkylating agent. It causes major groove-directed alkylation . Spectroscopic data suggest binding of nimustine with nitrogenous bases guanine (C6=O6) and thymine (C4=O4) in DNA major groove .


Physical And Chemical Properties Analysis

Nimustine hydrochloride is a white to light yellow crystalline solid . It has a melting point of 186°C . It is soluble in methanol . The pH value is between 3.0 and 4.5 (5g/l, 25℃) .

Wissenschaftliche Forschungsanwendungen

Treatment of Malignant Brain Tumors

Nimustine hydrochloride is primarily used in the treatment of malignant brain tumors, such as gliomas. It works by inducing DNA cross-linking and double-stranded DNA breaks, which interfere with the replication and transcription of cancerous cells . Clinical trials have demonstrated its effectiveness in prolonging survival and reducing tumor size .

Convection-Enhanced Delivery (CED) in Neuro-Oncology

CED is a technique that delivers therapeutic agents directly into the brain parenchyma. Nimustine hydrochloride has been studied for its potential in CED, particularly for treating brainstem gliomas where traditional chemotherapy fails due to the blood-brain barrier . This method allows for higher local drug concentrations and reduced systemic toxicity .

Immunotherapy Research

Nimustine hydrochloride has shown promise in immunotherapy research. Studies have found that it can induce an immunostimulative microenvironment by inhibiting TGF-β1 secretion and reducing Fas expression. This leads to the infiltration of immune cells like CD4/CD8 lymphocytes into tumors, potentially enhancing the body’s immune response against cancer cells .

Pharmacokinetics Studies

Research into the pharmacokinetics of nimustine hydrochloride is crucial for understanding its distribution, metabolism, and excretion. Studies using mass spectrometry imaging have explored its distribution after CED in rodent brains, finding that the drug is robustly distributed and locally delivered for over 24 hours at the infusion site .

Toxicity and Safety Profile

The safety profile of nimustine hydrochloride is an important aspect of its research applications. It is classified as toxic if swallowed and has been associated with various risks such as skin irritation, serious eye damage, and potential harm to unborn children. Handling requires trained personnel familiar with potent active pharmaceutical ingredients .

Safety And Hazards

Nimustine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

The use of charged-particle radiotherapy seems to be effective with acceptable adverse effects when used either alone or as a boost . High-quality randomized control trials should be conducted in the future . Moreover, systemic therapeutic options that can be paired with charged particles are necessary .

Eigenschaften

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMKNHGAPDCYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204185
Record name Nimustine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nimustine hydrochloride

CAS RN

55661-38-6, 52208-23-8
Record name Urea, N′-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(2-chloroethyl)-N-nitroso-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55661-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimustine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimustine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nimustine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nimustine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nimustine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMUSTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFR965WKBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nimustine hydrochloride
Reactant of Route 2
Reactant of Route 2
Nimustine hydrochloride
Reactant of Route 3
Nimustine hydrochloride
Reactant of Route 4
Reactant of Route 4
Nimustine hydrochloride
Reactant of Route 5
Reactant of Route 5
Nimustine hydrochloride
Reactant of Route 6
Reactant of Route 6
Nimustine hydrochloride

Q & A

Q1: How does Nimustine hydrochloride exert its anticancer effects?

A1: [] Nimustine hydrochloride is a prodrug of chloroethylnitrosourea (CENU). It acts as an alkylating agent, primarily targeting DNA. [, , ] ACNU forms chloroethyl adducts with DNA bases, leading to DNA crosslinking and strand breaks. [, ] This disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in tumor cells. [, , ]

Q2: Does Nimustine hydrochloride specifically target tumor cells?

A2: While ACNU primarily targets rapidly dividing cells, including tumor cells, it can also affect other rapidly dividing cells in the body, such as those in the bone marrow, leading to side effects like myelosuppression. [, , , , ]

Q3: What is the role of neural crest cells in ACNU-induced teratogenicity?

A3: Studies in chick embryos demonstrate that ACNU induces persistent truncus arteriosus, a severe cardiovascular anomaly. [] This effect is linked to the death of neural crest cells, which play a crucial role in cardiovascular development. [] ACNU appears to interfere with neural crest cell survival, ultimately disrupting normal heart formation. []

Q4: What is the molecular formula and weight of Nimustine hydrochloride?

A4: The molecular formula of Nimustine hydrochloride is C9H14ClN6O2+·Cl-. Its molecular weight is 303.17 g/mol. []

Q5: What spectroscopic data is available for Nimustine hydrochloride?

A5: The crystal structure of Nimustine hydrochloride has been determined using X-ray powder diffraction. [] Additionally, solid-state NMR spectroscopy has been employed to confirm the protonation site within the molecule. []

Q6: Is there information available about the material compatibility of ACNU?

A6: The provided research papers primarily focus on the biological activity and clinical applications of ACNU. Information regarding its material compatibility is limited.

Q7: Does Nimustine hydrochloride exhibit any catalytic properties?

A7: Nimustine hydrochloride primarily functions as an alkylating agent, specifically targeting DNA. There is no evidence suggesting any catalytic properties for this compound.

Q8: Have any computational studies been conducted on Nimustine hydrochloride?

A8: While computational methods are valuable for drug discovery and development, the provided research papers predominantly focus on experimental investigations of ACNU. Information regarding specific computational studies is limited.

Q9: How does the structure of Nimustine hydrochloride contribute to its activity?

A9: The chloroethyl group in ACNU's structure is crucial for its alkylating activity. [, , ] This group allows ACNU to form covalent bonds with DNA, leading to the formation of DNA adducts and ultimately cell death. [, , ] Modifications to this group are likely to influence its anticancer activity.

Q10: What are the SHE regulations regarding the handling and disposal of ACNU?

A10: Specific SHE regulations regarding ACNU are not extensively discussed in the provided research papers. As a potent cytotoxic agent, appropriate safety protocols for handling and disposal should be followed in accordance with relevant guidelines and regulations.

Q11: What is the pharmacokinetic profile of Nimustine hydrochloride?

A11: ACNU is typically administered intravenously, and it is rapidly metabolized and excreted. [] Following intravenous administration, ACNU demonstrates a short half-life, with most of the drug being eliminated within 3 hours. [] This rapid clearance necessitates careful dose optimization for therapeutic efficacy.

Q12: How is the distribution of ACNU within the brain monitored during CED?

A12: During convection-enhanced delivery (CED), real-time monitoring of ACNU distribution in the brain is achieved by co-infusing it with gadodiamide, a contrast agent detectable by magnetic resonance imaging (MRI). [] This technique allows for precise visualization of drug delivery, ensuring targeted treatment while minimizing exposure to surrounding healthy brain tissue. []

Q13: What cell lines have been used to study the in vitro efficacy of ACNU?

A13: ACNU's efficacy has been evaluated in vitro using various human cancer cell lines, including:

  • SHG-44 (human malignant glioma) []
  • Sato lung carcinoma (SLC) []
  • K562 (human myelogenous leukemia) []

Q14: What animal models have been employed to study ACNU's in vivo efficacy?

A14: Researchers have utilized several animal models to investigate ACNU's in vivo efficacy, including:

  • Mice bearing solid FM3A tumors []
  • Rats with meningeal carcinomatosis induced by Walker 256 carcinosarcoma []
  • Mice with radiation-induced lung injury []
  • Chick embryos for studying teratogenicity []
  • Non-human primates for evaluating CED safety and feasibility []

Q15: What are the findings from clinical trials on Nimustine hydrochloride?

A15: Clinical trials indicate that ACNU, often in combination with radiotherapy and other chemotherapeutic agents, demonstrates efficacy against various cancers, including:

  • Glioblastoma [, , , , ]
  • Anaplastic astrocytoma [, ]
  • Brainstem glioma [, , ]
  • Spinal cord high-grade glioma [, ]
  • Malignant melanoma [, , , , , ]

Q16: What are the main toxicities associated with Nimustine hydrochloride treatment?

A16: Myelosuppression, characterized by a decrease in blood cell counts, is a significant dose-limiting toxicity of ACNU. [, , , , , ] Other reported side effects include nausea, vomiting, and pulmonary complications. [, , , ]

Q17: What is convection-enhanced delivery (CED), and how is it used with ACNU?

A17: CED is a drug delivery technique that utilizes a pressure gradient to deliver therapeutic agents directly into the brain parenchyma, bypassing the blood-brain barrier. [, , , , , ] This method enhances drug distribution within the brain tumor and minimizes systemic exposure. [, , , , , ] CED of ACNU has shown promise in treating gliomas, particularly those located in the brainstem and spinal cord, where conventional delivery methods are challenging. [, , , , , ]

Q18: Are there other drug delivery strategies being explored for ACNU?

A18: Research highlights the use of Lipiodol, an oil-based medium, for formulating ACNU into a suspension for local administration. [] This approach aims to achieve targeted drug delivery and improve therapeutic outcomes. []

Q19: Are there any known biomarkers to predict ACNU efficacy or toxicity?

A19: While identifying biomarkers predictive of ACNU efficacy and toxicity is crucial, the provided research papers primarily focus on ACNU's mechanism of action, preclinical evaluation, and clinical applications. Information regarding specific biomarkers is limited.

Q20: How is Nimustine hydrochloride quantified in biological samples?

A20: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying ACNU concentrations in biological samples, such as mouse brain homogenates. [] This method enables researchers to study ACNU's pharmacokinetics and distribution. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.